An In-depth Technical Guide to 2-Ethyl-2-hexenal: Chemical Properties and Structure
An In-depth Technical Guide to 2-Ethyl-2-hexenal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Ethyl-2-hexenal. The information is curated for professionals in research and development, with a focus on delivering precise, quantitative data and detailed experimental protocols.
Chemical Structure and Identification
2-Ethyl-2-hexenal is an unsaturated aldehyde, specifically a monounsaturated fatty aldehyde, characterized by a hex-2-enal backbone with an ethyl substituent at the second carbon position.[1] It is also known by synonyms such as 2-Ethyl-3-propylacrolein and α-Ethyl-β-propylacrolein.[2][3] The structure contains a carbon-carbon double bond in conjugation with the aldehyde functional group, which dictates its chemical reactivity.
Table 1: Chemical Identifiers for 2-Ethyl-2-hexenal
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (E)-2-ethylhex-2-enal | [4] |
| CAS Number | 645-62-5 | [2][5][6] |
| Molecular Formula | C₈H₁₄O | [2][4][5][6][7] |
| Molecular Weight | 126.20 g/mol | [8] |
| SMILES String | CCCC=C(CC)C=O | [4][5][6] |
| InChI Key | PYLMCYQHBRSDND-SOFGYWHQSA-N | [4][5][7] |
| InChI String | InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+ |[4][7] |
Physicochemical Properties
2-Ethyl-2-hexenal is a colorless to yellowish liquid with a characteristic sharp, powerful, and irritating odor.[1][8] It is a combustible liquid and is considered stable under ambient storage conditions.[1][9]
Table 2: Physical and Chemical Properties of 2-Ethyl-2-hexenal
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Appearance | Colorless to yellowish liquid | Ambient | [1][8][9] |
| Boiling Point | 175 - 179 °C | 760 mmHg | [1][5][8][10] |
| Density | 0.85 g/cm³ | 20 °C | [5][8] |
| Flash Point | 68 °C (154.4 °F) | Closed Cup | [5][8] |
| Vapor Pressure | 1.173 mmHg | 25 °C (estimated) | [10] |
| Solubility | Low in water (< 1 mg/mL) | Ambient | [8] |
| logP (o/w) | 2.32 - 2.72 | Estimated | [5][10] |
| Refractive Index | 1.431 | Not Specified |[5] |
Synthesis and Reactivity
2-Ethyl-2-hexenal is a key intermediate in various industrial chemical syntheses. Its reactivity is dominated by the aldehyde functional group and the conjugated C=C double bond.
Industrially, 2-Ethyl-2-hexenal is produced from n-butyraldehyde through a base-catalyzed aldol (B89426) condensation reaction, followed by dehydration.[8][9] This process is fundamental to the production of 2-ethylhexanol, a precursor for plasticizers.[8][11]
2-Ethyl-2-hexenal undergoes several important reactions, including hydrogenation and oxidation.
-
Hydrogenation: The compound can be selectively hydrogenated. The C=C double bond is typically reduced first to yield 2-ethylhexanal, followed by the reduction of the aldehyde group to produce the industrially significant alcohol, 2-ethylhexanol.[8][12]
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids.[1] 2-Ethyl-2-hexenal can be oxidized to form 2-ethyl-2-hexenoic acid, which has noted antifungal properties.[9]
-
Self-Condensation: Like many aldehydes, it can undergo self-condensation or polymerization reactions, which are often catalyzed by acids and are exothermic.[1][13]
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. The following sections outline protocols for the synthesis and catalytic hydrogenation of 2-Ethyl-2-hexenal.
This protocol is based on a method for the condensation of n-butyraldehyde using a solid base catalyst.[14]
-
Reactor Setup: Pack 10g of a solid base catalyst (e.g., Mg/Al Oxide) into a fixed-bed reactor. Purge the system with nitrogen.
-
Solvent Introduction: Add 2-ethylhexanol as a solvent to completely wet the catalyst.
-
Reaction Conditions: Set the reactor temperature between 80-220 °C and the pressure between 0.1-1.0 MPa.[14]
-
Reactant Feed: Introduce n-butyraldehyde at a defined flow rate (e.g., 10 g/h). The mass ratio of 2-ethylhexanol to n-butyraldehyde can range from 0.1 to 10.[14]
-
Reaction: The condensation and dehydration of n-butyraldehyde occur in the reactor to form 2-Ethyl-2-hexenal.
-
Product Separation: The reaction product is distilled at 100-110 °C under 0.1-0.15 MPa to separate unreacted n-butyraldehyde, which is recycled.[14]
-
Purification: The resulting mixture of 2-Ethyl-2-hexenal and 2-ethylhexanol is condensed and purified using chromatographic separation to yield the final product.[14]
This protocol describes the consecutive hydrogenation of 2-Ethyl-2-hexenal using a nickel-based catalyst in a fixed-bed reactor, based on a kinetic study.[12]
-
Catalyst Preparation: Synthesize a nickel-based catalyst (e.g., 50% NiO supported on a carrier like Cab-O-Sil).
-
Reactor Setup: Load the synthesized catalyst into a fixed-bed reactor.
-
Reaction Conditions: Set the reaction temperature to 100-120 °C and the pressure to 30 bar.[12]
-
Reaction Execution: Introduce 2-Ethyl-2-hexenal into the reactor over the catalyst bed. The hydrogenation proceeds in two steps: first the C=C bond is reduced, then the C=O bond.
-
Monitoring and Analysis: The reaction progress is monitored by taking samples over time. The composition of the product mixture (containing 2-Ethyl-2-hexenal, 2-ethylhexanal, and 2-ethylhexanol) is analyzed using Gas Chromatography (GC).[12]
-
Kinetic Analysis: Use the concentration data at different temperatures to determine the reaction order and calculate the activation energies for both hydrogenation steps. The activation energy for the hydrogenation of the C=C bond is approximately 33.66 kJ/mol, while the subsequent hydrogenation of the C=O bond is higher at 58.39 kJ/mol.[8][12]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra are not reproduced here, data for 2-Ethyl-2-hexenal is available in various databases. This includes Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[15][16][17] Researchers are encouraged to consult resources such as the NIST WebBook and ChemicalBook for detailed spectral data.[2][15][16][17]
Safety and Handling
2-Ethyl-2-hexenal is a combustible liquid and presents several health hazards.[1][9] It is a skin and eye irritant; prolonged contact with the liquid may cause burns.[8][9] It may also cause an allergic skin reaction.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For fires, dry chemical, carbon dioxide, or halon extinguishers are recommended.[9]
References
- 1. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 2. 2-Hexenal, 2-ethyl- [webbook.nist.gov]
- 3. 2-Hexenal, 2-ethyl- (CAS 645-62-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. PubChemLite - 2-ethyl-2-hexenal (C8H14O) [pubchemlite.lcsb.uni.lu]
- 5. 2-Ethyl-2-hexenal | CAS#:645-62-5 | Chemsrc [chemsrc.com]
- 6. 2-Ethylhex-2-Enal | C8H14O | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-2-Ethylhex-2-enal [webbook.nist.gov]
- 8. 2-Ethyl-2-hexenal (CAS 645-62-5)|High-Purity Research Chemical [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]
- 11. 2-Ethylhexanal - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN103864587A - Method for synthesizing 2-ethyl-2-hexenal - Google Patents [patents.google.com]
- 15. 2-ETHYL-2-HEXENAL(645-62-5) IR Spectrum [m.chemicalbook.com]
- 16. 2-Hexenal, 2-ethyl- [webbook.nist.gov]
- 17. 2-Hexenal, 2-ethyl- [webbook.nist.gov]
